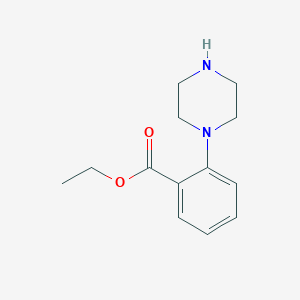

Ethyl 2-(piperazin-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Piperazinyl)-benzoic acid ethyl ester is an organic compound that features a piperazine ring attached to a benzoic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperazinyl)-benzoic acid ethyl ester typically involves the reaction of 2-chlorobenzoic acid ethyl ester with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the piperazine displaces the chlorine atom on the benzoic acid ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, are also crucial in industrial settings.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine in the presence of a catalyst.

Major Products:

Oxidation: N-oxides of the piperazine ring.

Reduction: 2-(1-Piperazinyl)-benzoic acid ethyl alcohol.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(1-Piperazinyl)-benzoic acid ethyl ester has various applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential pharmacological properties, including its use as a building block for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Piperazinyl)-benzoic acid ethyl ester in biological systems involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

- 2-(1-Piperazinyl)-benzoic acid methyl ester

- 2-(1-Piperazinyl)-benzoic acid propyl ester

- 2-(1-Piperazinyl)-benzoic acid butyl ester

Comparison: While these compounds share a similar core structure, the variation in the ester group can influence their physical and chemical properties, such as solubility and reactivity. The ethyl ester variant may offer a balance between hydrophilicity and lipophilicity, making it suitable for various applications.

Biological Activity

Ethyl 2-(piperazin-1-yl)benzoate is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current knowledge regarding its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Synthesis

This compound is a piperazine derivative characterized by the presence of an ethyl ester group attached to a benzoate moiety. The synthesis typically involves the reaction of piperazine with ethyl benzoate under controlled conditions, often utilizing solvents such as dichloromethane or ethanol to facilitate the reaction.

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 250 |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents, particularly against resistant strains.

Mechanism of Action

The antibacterial mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Studies have shown that compounds with similar structures disrupt the function of enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in fatty acid biosynthesis in bacteria .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy

A study published in Molecules reported the synthesis of several piperazine derivatives, including this compound, which showed promising antimicrobial activity against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated an MIC of 31.25 µg/mL against MRSA, indicating strong potential for treating resistant infections . -

Anti-inflammatory Response

In another study focused on inflammatory responses induced by lipopolysaccharides (LPS), this compound reduced the secretion of inflammatory mediators significantly compared to untreated controls. This suggests its role as an anti-inflammatory agent could be beneficial in managing conditions like rheumatoid arthritis or inflammatory bowel disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Piperazine Ring : Essential for interaction with biological targets.

- Benzoate Moiety : Contributes to hydrophobic interactions and enhances membrane permeability.

Research indicates that modifications to either the piperazine or benzoate components can significantly alter biological activity, highlighting the importance of SAR studies for optimizing efficacy .

Properties

IUPAC Name |

ethyl 2-piperazin-1-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-3-4-6-12(11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJCDMYDZDZXHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572308 |

Source

|

| Record name | Ethyl 2-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180417-98-5 |

Source

|

| Record name | Ethyl 2-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.